2-(4,4-Diphenyl-3-butenyl)-p-xylene
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Overview
Description
2-(4,4-Diphenyl-3-butenyl)-p-xylene is an organic compound characterized by its unique structure, which includes a xylene moiety substituted with a 4,4-diphenyl-3-butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Diphenyl-3-butenyl)-p-xylene typically involves the reaction of 4,4-diphenyl-3-butenyl bromide with p-xylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Diphenyl-3-butenyl)-p-xylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic positions, using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-Diphenyl-3-butenyl)-p-xylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4,4-Diphenyl-3-butenyl)-p-xylene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diphenyl-3-butenyl bromide
- 1-(4,4-Diphenyl-3-butenyl)piperidine hydrochloride
- 4-(4,4-Diphenyl-3-butenyl)-2-piperazinecarboxylic acid dihydrochloride
Uniqueness
2-(4,4-Diphenyl-3-butenyl)-p-xylene is unique due to its specific substitution pattern on the xylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
649556-16-1 |
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Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4,4-diphenylbut-3-enyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C24H24/c1-19-16-17-20(2)23(18-19)14-9-15-24(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,15-18H,9,14H2,1-2H3 |
InChI Key |
AKPFZRWGWIXONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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